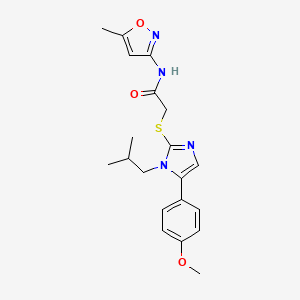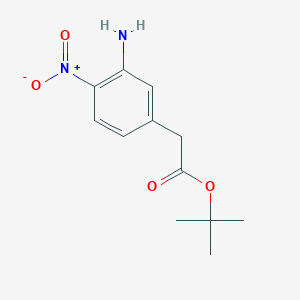![molecular formula C19H15FO4S B2589088 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate CAS No. 477857-16-2](/img/structure/B2589088.png)
2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate” is a complex organic compound. It is a derivative of biphenyl, which is a type of hydrocarbon with two connected phenyl rings . The compound also contains a fluoro group, a methoxy group, and a benzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the biphenyl core, with the two phenyl rings connected by a single bond . One of these rings would have a fluorine atom attached, while the other ring would be connected to the methoxybenzenesulfonate group .Applications De Recherche Scientifique
Chemical Synthesis and Material Science
2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate is a compound with potential applications in chemical synthesis and material science. For example, it has been used in the synthesis of fluorinated poly(arylene ether)s with pendant sulfonic acid groups for proton exchange membranes. These materials have shown promising properties for use in fuel cell technologies, including high proton conductivity and enhanced oxidative stability compared to non-fluorinated analogs. The facile synthesis of these fluorinated ethers highlights the compound's role in developing advanced materials for energy applications (Jiaqi Xu et al., 2017).
Pharmaceutical Research
In pharmaceutical research, 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate derivatives have been explored for their potential as anticancer agents. A study on aminothiazole-paeonol derivatives synthesized using this compound showed high anticancer potential against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). Among these, specific derivatives exhibited potent inhibitory activity, demonstrating the compound's relevance in the development of new anticancer therapies (Chia-Ying Tsai et al., 2016).
Antimicrobial Applications
Furthermore, 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate-related molecules have been synthesized for evaluating their antimicrobial activities. Research into eperezolid-like molecules, including derivatives of this compound, has shown high activity against Mycobacterium smegmatis, indicating potential applications in treating bacterial infections (Meltem Yolal et al., 2012).
Advanced Materials Development
The compound's derivatives have also been investigated for their role in the development of advanced materials, such as liquid crystals with photoresponsive behavior. Computational analysis of fluorinated liquid crystals derived from 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate has provided insights into their molecular ordering, offering possibilities for applications in display technologies and optical devices (D. Ojha & V. Pisipati, 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-fluoro-4-phenylphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4S/c1-23-15-7-10-17(11-8-15)25(21,22)24-16-9-12-18(19(20)13-16)14-5-3-2-4-6-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBUIIBHQPTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline dihydrochloride](/img/structure/B2589008.png)

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)


![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)
![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)


![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)
